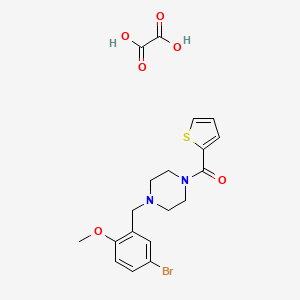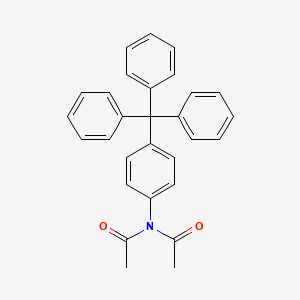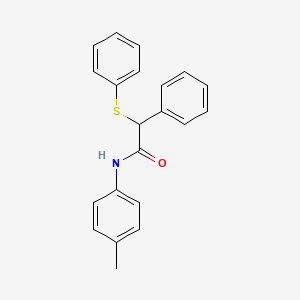![molecular formula C22H18ClNO2 B4954100 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one, also known as SN-6, is a synthetic compound that belongs to the class of flavones. It has been widely studied for its potential therapeutic applications due to its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are involved in the regulation of various cellular processes. In addition, it has been shown to increase the levels of acetylcholine in the brain, which is involved in the regulation of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways. This allows researchers to investigate the specific roles of these pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to carefully monitor the concentration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to investigate the specific roles of this compound in various cellular processes and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for this compound could also be an area of future research.
Métodos De Síntesis
The synthesis of 6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one involves the reaction of 6-chloro-4H-chromen-4-one with methylamine and 1-naphthalenemethanamine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
6-chloro-3-[[methyl(naphthalen-1-ylmethyl)amino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c1-24(12-16-7-4-6-15-5-2-3-8-19(15)16)13-17-14-26-21-10-9-18(23)11-20(21)22(17)25/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDBHXSKPORNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![6-bromo-2-{[2-(2-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4954045.png)
![5-{[(4-chloro-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954053.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4954065.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)

![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)
![4-methyl-3-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-4H-1,2,4-triazole](/img/structure/B4954096.png)

![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954110.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)
